molecular formula C12H18ClF6N B6194917 rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride CAS No. 2680529-18-2

rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride

Cat. No.: B6194917
CAS No.: 2680529-18-2
M. Wt: 325.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClF6N and its molecular weight is 325.7. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride involves the reaction of two equivalents of the amine precursor with a suitable reagent to form the desired product. The amine precursor can be synthesized from commercially available starting materials using a series of chemical transformations.", "Starting Materials": [ "Cyclobutane", "Trifluoromethyl iodide", "Sodium hydride", "N,N-Dimethylformamide", "Benzylamine", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of (1S,3S)-3-(trifluoromethyl)cyclobutanol by reacting cyclobutane with trifluoromethyl iodide in the presence of sodium hydride and N,N-dimethylformamide.", "Step 2: Protection of the hydroxyl group in (1S,3S)-3-(trifluoromethyl)cyclobutanol with benzylamine to form (1S,3S)-3-(benzyloxymethyl)-3-(trifluoromethyl)cyclobutanol.", "Step 3: Reduction of the benzyl group in (1S,3S)-3-(benzyloxymethyl)-3-(trifluoromethyl)cyclobutanol with hydrogen gas and palladium on carbon catalyst to form (1S,3S)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclobutanol.", "Step 4: Protection of the hydroxyl group in (1S,3S)-3-(hydroxymethyl)-3-(trifluoromethyl)cyclobutanol with benzylamine to form (1S,3S)-3-[(benzyloxymethyl)amino]-3-(trifluoromethyl)cyclobutanol.", "Step 5: Reduction of the benzyl group in (1S,3S)-3-[(benzyloxymethyl)amino]-3-(trifluoromethyl)cyclobutanol with hydrogen gas and palladium on carbon catalyst to form the amine precursor, (1S,3S)-3-[(amino)methyl]-3-(trifluoromethyl)cyclobutanol.", "Step 6: Reaction of two equivalents of the amine precursor with hydrochloric acid in ethanol to form rac-bis({[(1S,3S)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride." ] }

CAS No.

2680529-18-2

Molecular Formula

C12H18ClF6N

Molecular Weight

325.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.